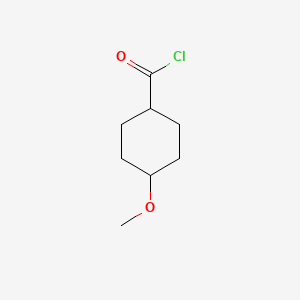

4-methoxycyclohexane-1-carbonyl Chloride

Description

4-Methoxycyclohexane-1-carbonyl chloride is a cyclohexane derivative featuring a methoxy (-OCH₃) substituent at the 4-position and a reactive carbonyl chloride (-COCl) group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives. Its methoxy group imparts electron-donating effects, modulating reactivity and stability compared to non-substituted or alkyl-substituted analogs .

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-Ethylcyclohexane-1-carbonyl Chloride

- Structure : Ethyl (-CH₂CH₃) substituent at the 4-position.

- Molecular Formula : C₉H₁₅ClO (MW: 174.67 g/mol) .

- Comparison :

- The ethyl group is sterically bulkier and electron-donating via inductive effects but less so than methoxy.

- Reduced reactivity in nucleophilic acyl substitution compared to the methoxy analog due to weaker electron donation.

- Higher lipophilicity, making it more suitable for hydrophobic applications .

4-Methoxycyclohexane-1-sulfonyl Chloride

- Structure : Sulfonyl chloride (-SO₂Cl) at the 1-position.

- Molecular Formula : C₇H₁₃ClO₃S (MW: 212.69 g/mol) .

- Comparison :

- Sulfonyl chlorides are less electrophilic than carbonyl chlorides, favoring sulfonylation over acylation.

- The methoxy group similarly enhances stability but directs reactivity toward sulfonate ester formation.

- Applications diverge: sulfonyl chlorides are used in surfactants or sulfonamide drugs, whereas acyl chlorides target amide/ester synthesis .

Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride

- Structure: Amino (-NH₂) substituent at the 4-position, esterified carboxyl group.

- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol) .

- Comparison: The amino group introduces basicity, enabling salt formation (hydrochloride) for improved water solubility. Reactivity shifts toward peptide coupling or Schiff base formation rather than acylation. Pharmaceutical applications (e.g., prodrugs) are more common due to enhanced bioavailability .

Functional Group Comparisons

| Compound | Functional Group | Key Reactivity | Typical Applications |

|---|---|---|---|

| 4-Methoxycyclohexane-1-carbonyl chloride | -COCl | Nucleophilic acyl substitution | Amide/ester synthesis, agrochemicals |

| 4-Ethylcyclohexane-1-carbonyl chloride | -COCl | Moderate acyl substitution | Hydrophobic intermediates, polymers |

| 4-Methoxycyclohexane-1-sulfonyl chloride | -SO₂Cl | Sulfonylation | Surfactants, sulfonamide drugs |

| Methyl 4-aminocyclohexane-1-carboxylate HCl | -COOCH₃, -NH₂·HCl | Amidation, salt formation | Pharmaceuticals, chiral auxiliaries |

Electronic and Steric Effects

- Methoxy vs. Ethyl :

- Carbonyl vs. Sulfonyl Chlorides :

- Carbonyl chlorides are more reactive toward nucleophiles due to higher electrophilicity, while sulfonyl chlorides require harsher conditions (e.g., elevated temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.